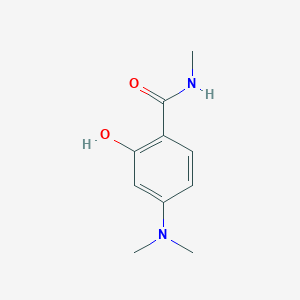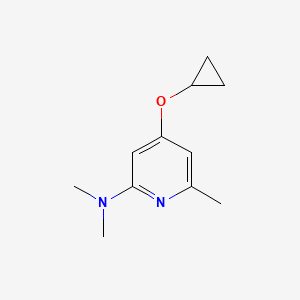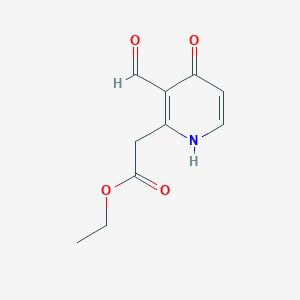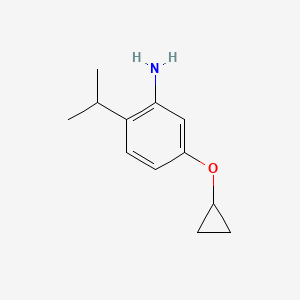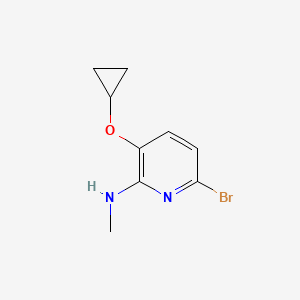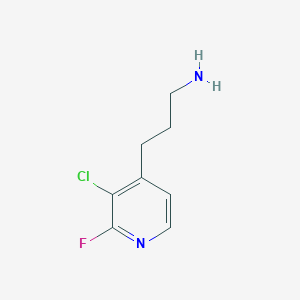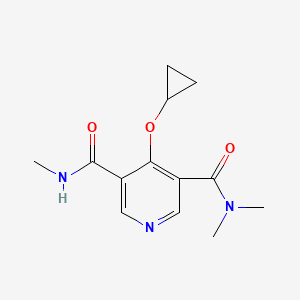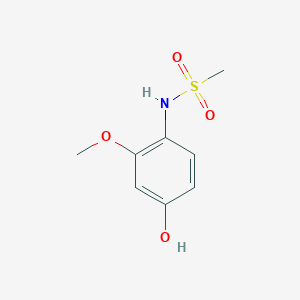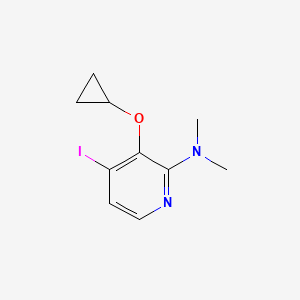
3-Cyclopropoxy-4-iodo-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylpyridin-4-amine as a starting material . The iodination can be achieved using iodine or an iodine-containing reagent under controlled conditions. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-iodo-N,N-dimethylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with an arylboronic acid.
Scientific Research Applications
3-Cyclopropoxy-4-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but lacking the cyclopropoxy and iodine groups.
3-Cyclopropoxy-4-bromo-N,N-dimethylpyridin-2-amine: Similar structure but with a bromine atom instead of iodine.
3-Cyclopropoxy-4-chloro-N,N-dimethylpyridin-2-amine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
3-Cyclopropoxy-4-iodo-N,N-dimethylpyridin-2-amine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The combination of the cyclopropoxy group and the dimethylamino group also imparts unique chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H13IN2O |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)10-9(14-7-3-4-7)8(11)5-6-12-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
PHCGUAIPDRHRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


